molecular formula C16H13BrN4O2S B12023855 Methyl ((4-(4-bromophenyl)-5-(3-pyridinyl)-4H-1,2,4-triazol-3-YL)thio)acetate CAS No. 680988-29-8

Methyl ((4-(4-bromophenyl)-5-(3-pyridinyl)-4H-1,2,4-triazol-3-YL)thio)acetate

Cat. No.: B12023855
CAS No.: 680988-29-8
M. Wt: 405.3 g/mol
InChI Key: DRXKUNRCWWXBBB-UHFFFAOYSA-N
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Description

Methyl ((4-(4-bromophenyl)-5-(3-pyridinyl)-4H-1,2,4-triazol-3-YL)thio)acetate is a complex organic compound that belongs to the class of triazole derivatives. This compound is characterized by the presence of a bromophenyl group, a pyridinyl group, and a triazole ring, which are linked through a thioether and an ester functional group. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry, organic synthesis, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl ((4-(4-bromophenyl)-5-(3-pyridinyl)-4H-1,2,4-triazol-3-YL)thio)acetate typically involves a multi-step process:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate nitrile compound.

    Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a nucleophilic substitution reaction using a brominated aromatic compound.

    Attachment of the Pyridinyl Group: The pyridinyl group can be attached through a coupling reaction, such as a Suzuki or Heck reaction.

    Formation of the Thioether Linkage: The thioether linkage can be formed by reacting the triazole derivative with a thiol compound.

    Esterification: The final step involves the esterification of the thioether derivative with methanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the ester functional group, converting it to an alcohol.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like potassium carbonate.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted aromatic compounds.

Scientific Research Applications

Chemistry

In chemistry, Methyl ((4-(4-bromophenyl)-5-(3-pyridinyl)-4H-1,2,4-triazol-3-YL)thio)acetate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding. Its triazole ring is known to interact with various biological targets, making it useful in the design of enzyme inhibitors and receptor modulators.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases, such as cancer or infectious diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its unique functional groups allow for the modification of material properties, leading to enhanced performance in various applications.

Mechanism of Action

The mechanism of action of Methyl ((4-(4-bromophenyl)-5-(3-pyridinyl)-4H-1,2,4-triazol-3-YL)thio)acetate involves its interaction with specific molecular targets. The triazole ring can bind to metal ions or enzyme active sites, inhibiting their activity. The bromophenyl and pyridinyl groups can enhance binding affinity and selectivity, leading to more potent biological effects. The thioether and ester functional groups can modulate the compound’s solubility and stability, affecting its overall bioavailability and pharmacokinetics.

Comparison with Similar Compounds

Similar Compounds

  • Methyl ((4-(4-chlorophenyl)-5-(3-pyridinyl)-4H-1,2,4-triazol-3-YL)thio)acetate
  • Methyl ((4-(4-fluorophenyl)-5-(3-pyridinyl)-4H-1,2,4-triazol-3-YL)thio)acetate
  • Methyl ((4-(4-methylphenyl)-5-(3-pyridinyl)-4H-1,2,4-triazol-3-YL)thio)acetate

Uniqueness

Methyl ((4-(4-bromophenyl)-5-(3-pyridinyl)-4H-1,2,4-triazol-3-YL)thio)acetate is unique due to the presence of the bromophenyl group, which can participate in specific interactions not observed with other halogenated derivatives. The bromine atom can enhance the compound’s reactivity and binding affinity, leading to distinct chemical and biological properties. Additionally, the combination of the triazole, pyridinyl, and ester functional groups provides a versatile scaffold for further modification and optimization in various applications.

Properties

CAS No.

680988-29-8

Molecular Formula

C16H13BrN4O2S

Molecular Weight

405.3 g/mol

IUPAC Name

methyl 2-[[4-(4-bromophenyl)-5-pyridin-3-yl-1,2,4-triazol-3-yl]sulfanyl]acetate

InChI

InChI=1S/C16H13BrN4O2S/c1-23-14(22)10-24-16-20-19-15(11-3-2-8-18-9-11)21(16)13-6-4-12(17)5-7-13/h2-9H,10H2,1H3

InChI Key

DRXKUNRCWWXBBB-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CSC1=NN=C(N1C2=CC=C(C=C2)Br)C3=CN=CC=C3

Origin of Product

United States

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